molecular formula C18H17FN6O4 B2807775 N2-(2,5-dimethoxyphenyl)-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 799832-74-9

N2-(2,5-dimethoxyphenyl)-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No. B2807775
CAS RN: 799832-74-9
M. Wt: 400.37
InChI Key: XRYIXFHSOUNQNE-UHFFFAOYSA-N
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Description

The compound “N2-(2,5-dimethoxyphenyl)-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various functional groups including a nitro group (-NO2), and amine groups (-NH2). The molecule also contains phenyl rings, one of which is substituted with two methoxy groups (-OCH3) and the other with a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The electron-withdrawing nitro group and electron-donating methoxy groups would have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is a strong electron-withdrawing group and could make the molecule susceptible to reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the amine groups could enhance its solubility in polar solvents .

Scientific Research Applications

Psychoactive Properties and Receptor Agonism

25B-NBF is classified as a phenethylamine and acts as a potent agonist of the 5-hydroxytryptamine (5-HT2A) receptor. Its psychoactive effects are of interest for researchers studying novel psychoactive substances (NPSs). Understanding its binding affinity and receptor activities can provide insights into its potential therapeutic or recreational effects .

Metabolism and Elimination Studies

Despite its psychoactivity, little was known about 25B-NBF’s metabolism and elimination properties. Recent research has shed light on this aspect. When incubated with human hepatocytes, 25B-NBF undergoes extensive metabolism, resulting in 33 metabolites. These transformations involve hydroxylation, O-demethylation, glucuronidation, sulfation, and acetylation. Multiple cytochrome P450 (CYP) enzymes (including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4) and UDP-glucuronosyltransferase (UGT2B7) contribute to its biotransformation .

Bioanalytical Methods for Abuse Screening

Given the increasing prevalence of NPSs, including 25B-NBF, developing reliable bioanalytical methods for detecting its presence in biological samples is crucial. Researchers need to not only quantify 25B-NBF but also identify its metabolites. Liquid chromatography–high resolution mass spectrometry (LC-HRMS) plays a pivotal role in such screening efforts .

Antibacterial Effects of Flavonoids

Interestingly, flavonoids have been studied for their antibacterial properties. While this isn’t directly related to 25B-NBF, it highlights the broader context of bioactive compounds. For instance, liquiritigenin and liquiritin (flavonoid derivatives) have been evaluated for their antibacterial effects against E. coli .

Suzuki–Miyaura Coupling Applications

In a different context, boron reagents are essential in Suzuki–Miyaura coupling reactions. Although not directly linked to 25B-NBF, understanding the chemistry of boron reagents and their applications provides valuable insights for synthetic chemists .

properties

IUPAC Name

2-N-(2,5-dimethoxyphenyl)-4-N-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O4/c1-28-10-7-8-14(29-2)13(9-10)22-18-23-16(20)15(25(26)27)17(24-18)21-12-6-4-3-5-11(12)19/h3-9H,1-2H3,(H4,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYIXFHSOUNQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(2,5-dimethoxyphenyl)-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

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